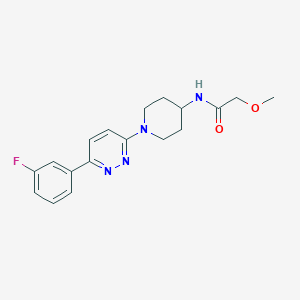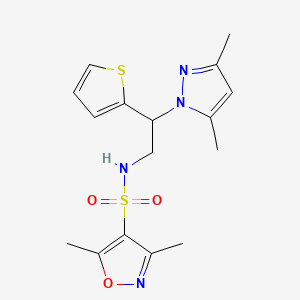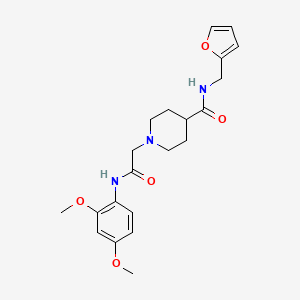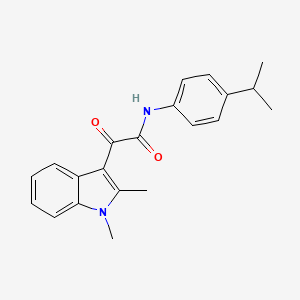
N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is commonly referred to as FP1 and is synthesized using a specific method that involves several steps.
Aplicaciones Científicas De Investigación
Anti-Fibrotic Activity
The compound has shown potential in the treatment of fibrotic diseases. Fibrosis is characterized by excessive deposition of extracellular matrix components, leading to tissue scarring and organ dysfunction. In a study, derivatives of this compound were synthesized and evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells. The results indicated that certain derivatives could inhibit the expression of collagen and hydroxyproline content in vitro, suggesting a promising avenue for developing novel anti-fibrotic drugs .
Anti-Inflammatory Properties
Inflammation is a biological response to harmful stimuli and is a component of many diseases. The compound’s derivatives have been investigated for their anti-inflammatory effects. Specifically, they have been tested in LPS-induced RAW264.7 macrophage cells for their ability to inhibit the production of pro-inflammatory mediators such as NO and PGE2, as well as cytokines like TNF-α, IL-6, and IL-1β. Some derivatives demonstrated significant inhibitory effects, which could be beneficial in designing new anti-inflammatory agents .
Antimicrobial Potential
Pyrimidine, a core structure related to this compound, exhibits a wide range of pharmacological activities, including antimicrobial properties. Derivatives containing the pyrimidine moiety have been reported to show antimicrobial activity, which could be harnessed in the development of new antibiotics to combat resistant bacterial strains .
Antiviral Applications
The same structural core has also been associated with antiviral activities. Research into pyrimidine derivatives has revealed their potential in inhibiting viral replication, which could lead to new treatments for viral infections .
Antitumor Effects
Cancer research has benefited from compounds like N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide due to their antitumor properties. Studies have shown that certain derivatives can act as inhibitors of tumor cell growth, opening up possibilities for cancer therapy .
Chemical Biology and Medicinal Chemistry
The compound serves as a key building block in the construction of novel heterocyclic compound libraries with potential biological activities. Its versatility in chemical modifications allows for the exploration of a wide array of biological targets, contributing significantly to the fields of chemical biology and medicinal chemistry .
Propiedades
IUPAC Name |
N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-25-12-18(24)20-15-7-9-23(10-8-15)17-6-5-16(21-22-17)13-3-2-4-14(19)11-13/h2-6,11,15H,7-10,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVIDNGBTLZSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2592722.png)
![(Z)-2-Cyano-N-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2592723.png)

![Tert-butyl 4-[(azetidin-3-yl)(hydroxy)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B2592727.png)

![1,3-Bis[4-(tert-butyl)phenyl]-2,2-Bis[(S)-4-phenyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B2592729.png)
![1-(4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2592731.png)
![6-(2,5-Dimethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2592732.png)

